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Compound of Interest

Compound Name: 4-Chloro-3-methoxybenzaldehyde

Cat. No.: B170670

An In-depth Technical Guide to 4-Chloro-3-methoxybenzaldehyde: From Plausible Historical
Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-methoxybenzaldehyde is a substituted aromatic aldehyde that has garnered
significant interest in various fields of chemical research and development, particularly in the
synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its specific substitution pattern
offers a unique combination of steric and electronic properties that make it a valuable
intermediate in organic synthesis. While the precise historical details of its initial discovery and
synthesis are not well-documented in readily available literature, its structural relationship to
naturally occurring and synthetically important benzaldehydes, such as vanillin and isovanillin,
suggests its emergence from the systematic exploration of aromatic chemistry in the late 19th
or early 20th century. This guide provides a comprehensive overview of the compound's
properties, plausible historical synthetic routes, modern preparative methods, and its
applications, with a focus on providing actionable data and experimental insights for laboratory
professionals.

Compound Profile and Physicochemical Properties

4-Chloro-3-methoxybenzaldehyde is a crystalline solid at room temperature. Its key physical
and chemical properties are summarized in the table below. This data is essential for its
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handling, storage, and use in synthetic protocols.

Property Value Source
Molecular Formula CsH7CIO2 Chem-Impex
Molecular Weight 170.59 g/mol Chem-Impex
CAS Number 13726-16-4 Chem-Impex
Appearance Crystalline solid N/A

Melting Point 53.00 °C Biosynth
Boiling Point 128.00 °C Biosynth
Flash Point 120.70 °C Biosynth
Solubility Soluble in common organic N/A

solvents

Historical Context and Plausible Early Synthesis

While the exact date and discoverer of 4-Chloro-3-methoxybenzaldehyde are not explicitly
detailed in the surveyed historical chemical literature, its synthesis can be logically placed
within the context of the burgeoning field of aromatic chemistry in the late 19th and early 20th
centuries. During this period, chemists were actively investigating the substitution reactions of
benzene and its derivatives, leading to the development of a vast array of novel compounds.
The development of formylation reactions, which introduce an aldehyde group onto an aromatic
ring, was a significant milestone.

Given the structure of 4-Chloro-3-methoxybenzaldehyde, its initial synthesis likely involved
the formylation of 2-chloroanisole or the chlorination of m-methoxybenzaldehyde. Several
classical named reactions for aromatic formylation would have been available to chemists of
that era.

Plausible Synthetic Pathways

Three plausible historical synthetic routes for the initial preparation of 4-Chloro-3-
methoxybenzaldehyde are the Gattermann, Vilsmeier-Haack, and Reimer-Tiemann reactions.
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These methods were instrumental in the synthesis of a wide range of substituted
benzaldehydes.

The Gattermann reaction, discovered by Ludwig Gattermann, allows for the formylation of
aromatic compounds.[2][3] It typically uses a mixture of hydrogen cyanide (HCN) and hydrogen
chloride (HCI) in the presence of a Lewis acid catalyst.[2] A safer modification of this reaction
uses zinc cyanide (Zn(CN)z2) in place of HCN.[2]

 Starting Material: 2-Chloroanisole
e Reagents: HCN, HCI, AICIs (or Zn(CN)2)

e Plausible Mechanism: The reaction proceeds via an electrophilic aromatic substitution where
the formimidoyl chloride, generated in situ, acts as the electrophile.

HCN + HCI

Forms Reacts with

2-Chloroanisole W
4-Chloro-3-methoxybenzaldehyde

[HC(Cl)=NHz]*AlICla~
Catalyzes

AICI3

Click to download full resolution via product page

Plausible Gattermann reaction pathway for 4-Chloro-3-methoxybenzaldehyde synthesis.

The Vilsmeier-Haack reaction, developed by Anton Vilsmeier and Albrecht Haack, is another
method for formylating electron-rich aromatic rings.[4] It employs a phosphoryl chloride (POCIs)
and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier
reagent, which is the active electrophile.[4][5][6]

» Starting Material: 2-Chloroanisole

e Reagents: POCIs, DMF, followed by aqueous workup
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e Plausible Mechanism: The Vilsmeier reagent, a chloroiminium salt, is formed and then
attacked by the electron-rich aromatic ring. Subsequent hydrolysis yields the aldehyde.[7]

Forms - Vilsmeier Reagent
DMESFOCIS > [(CH3)2N=CHCI]*
2-Chloroanisole wem—b Iminium Intermediate Hydrolysis 4-Chloro-3-methoxybenzaldehyde

Click to download full resolution via product page

Plausible Vilsmeier-Haack reaction for 4-Chloro-3-methoxybenzaldehyde synthesis.

The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann, is primarily
used for the ortho-formylation of phenols.[8] It involves the reaction of a phenol with chloroform
in a basic solution.[9] To synthesize 4-Chloro-3-methoxybenzaldehyde via this route, one
would need to start with a suitably substituted phenol.

 Starting Material: 2-Chloro-5-methoxyphenol
* Reagents: Chloroform (CHCIs), Sodium Hydroxide (NaOH)

¢ Plausible Mechanism: The reaction proceeds through the formation of dichlorocarbene
(:CCL2) in situ, which then acts as the electrophile.[10]

Generates Dichlorocarbene
CHCI3 + NaOH (:CCl)

Reacts with Dichlorocarbene Dichloromethylated

2-Chloro-5-methoxyphenol [ o

4-Chloro-3-methoxybenzaldehyde
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Plausible Reimer-Tiemann reaction for 4-Chloro-3-methoxybenzaldehyde synthesis.

Modern Synthetic Protocols and Applications

Today, 4-Chloro-3-methoxybenzaldehyde is a commercially available reagent and a key
intermediate in the synthesis of more complex molecules. Modern synthetic methods often
prioritize efficiency, safety, and scalability.

Synthesis from Isovanillin

A common laboratory and industrial preparation of a related compound, 2-chloro-3-hydroxy-4-
methoxybenzaldehyde, involves the direct chlorination of isovanillin (3-hydroxy-4-
methoxybenzaldehyde).[11] A similar strategy could be adapted for the synthesis of 4-Chloro-
3-methoxybenzaldehyde from a suitable precursor.

Experimental Protocol: Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde from
Isovanillin[11]

» Dissolution: Dissolve 41.2 g (0.271 mol) of isovanillin in 160 mL of 90% acetic acid with
heating.

e Chlorination: Slowly add 29.41 g of tert-butyl hypochlorite (t-BuOCI) dropwise to the solution
at a temperature between 35°C and 40°C.

» Reaction: Stir the reaction mixture at room temperature for 3 hours.

o Precipitation: Add 200 mL of ether to the reaction mixture and allow it to stand overnight to
precipitate the product.

« |solation and Purification: Separate the precipitated crystals by filtration and wash with ether.
The crude product can be purified by recrystallization from acetonitrile to yield 2-chloro-3-
hydroxy-4-methoxybenzaldehyde.

Applications in Drug Development and Organic
Synthesis

4-Chloro-3-methoxybenzaldehyde serves as a crucial building block in the synthesis of
various biologically active molecules. For instance, it is a key intermediate in the preparation of
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Ertugliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2
diabetes.[12] Its structure is also found in precursors to various other pharmaceutical agents.[1]

The presence of the chloro, methoxy, and aldehyde functionalities allows for a wide range of
chemical transformations, including nucleophilic additions, condensations, and cross-coupling
reactions, making it a versatile tool for medicinal chemists and organic synthesists.

Spectroscopic Data for Characterization

Accurate characterization of 4-Chloro-3-methoxybenzaldehyde is crucial for quality control
and reaction monitoring. The following table summarizes key spectroscopic data.

Spectroscopic Technique Key Data Points

Spectral data for related compounds show

characteristic shifts for aromatic protons, the
1H NMR

aldehyde proton (~9.9 ppm), and the methoxy

group protons (~3.9 ppm).[13][14][15]

Expected signals include those for the carbonyl

carbon (~190 ppm), aromatic carbons (in the
B3C NMR

range of 110-160 ppm), and the methoxy carbon

(~56 ppm).[14]

A strong absorption band corresponding to the
Infrared (IR) Spectroscopy C=0 stretch of the aldehyde is expected around
1700 cm~1.

The mass spectrum would show a molecular ion
Mass Spectrometry (MS) peak corresponding to the molecular weight of

the compound.

Conclusion

4-Chloro-3-methoxybenzaldehyde is a valuable and versatile substituted benzaldehyde with
important applications in modern organic synthesis, particularly in the pharmaceutical industry.
While the specific historical details of its discovery remain elusive, its synthesis can be
understood within the context of the development of classical formylation reactions. The

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://patents.google.com/patent/CN103896752A/en
https://www.chemimpex.com/products/29065
https://www.benchchem.com/product/b170670?utm_src=pdf-body
https://www.rsc.org/suppdata/c8/qo/c8qo00253c/c8qo00253c1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://www.researchgate.net/publication/332020841_Synthesis_and_Spectral_Characterization_of_4-Hydroxy-3-_Methoxybenzaldehyde_Derivatives
https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://www.benchchem.com/product/b170670?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

plausible historical pathways, coupled with modern, efficient synthetic protocols, provide a
comprehensive understanding of this important chemical intermediate. The data and
experimental details provided in this guide are intended to support researchers and scientists in
the effective utilization of 4-Chloro-3-methoxybenzaldehyde in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b170670#discovery-and-history-of-4-chloro-3-
methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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